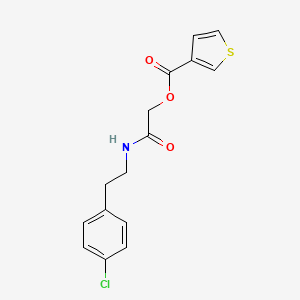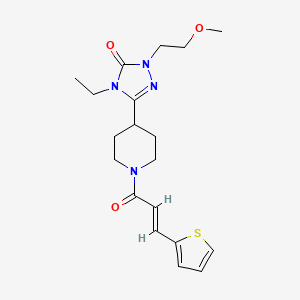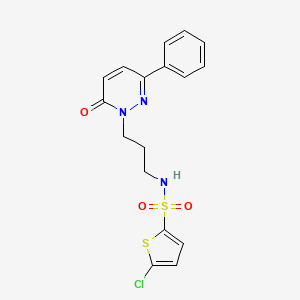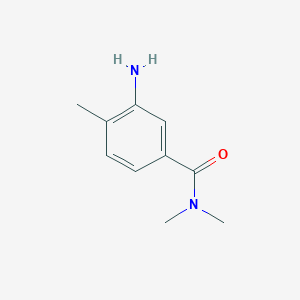![molecular formula C15H15N3O B2741267 3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 1448059-05-9](/img/structure/B2741267.png)
3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one” is a chemical compound that belongs to the class of pyrrolo[3,4-d]pyrimidines . Pyrrolo[3,4-d]pyrimidines are a group of compounds that have shown significant biological activities, including cytotoxic activity .
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidines can be achieved through various methods. One such method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and subsequent construction of an annellated pyrrolo ring .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Evaluation
3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one and its derivatives are valuable in the synthesis of various heterocyclic compounds. These compounds play a crucial role in pharmaceutical research due to their diverse biological activities. For instance, they serve as key intermediates in the synthesis of coumarin derivatives, which have been evaluated for their antimicrobial properties (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, compounds containing the pyrimidine structural fragments are synthesized for their potential biological activities, including plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).
The synthesis of pyrroles substituted with phenothiazine and pyrimidinyl groups has led to compounds with characterized structural properties. Such research contributes to the development of new materials with potential pharmaceutical applications (Narule, Meshram, Santhakumari, & Shanware, 2007). Moreover, the crystal structure analysis of related compounds provides insights into their potential antifungal and antibacterial properties (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).
Antimicrobial and Antiviral Properties
A novel class of pyrrolo[2,3-d]pyrimidine derivatives has been prepared, showing promising antimicrobial and antiviral activities. These activities are compared to well-known antimicrobial agents like Gentamicin and antiviral agents like Ribavirin (Hilmy, Tag, Aish, Elsafty, & Attia, 2021). This highlights the compound's potential in developing new therapeutic agents against infectious diseases.
Synthesis and Pharmacological Screening
The synthesis of new pyrimidine derivatives has also been linked to pharmacological screening for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some of these compounds have shown significant anti-inflammatory and moderate analgesic activities compared to standard drugs, indicating their potential in drug development (Bhat, Kumar, Nisar, & Kumar, 2014).
Nonlinear Optical Materials
Compounds derived from pyrimidine structures have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and information technology. Studies on thiopyrimidine derivatives, for example, have shown considerable NLO activity, suggesting their use in high-tech applications (Hussain et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetMycobacterium tuberculosis . These compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Mode of Action
It’s suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Biochemical Pathways
Similar compounds have shown to inhibit cellular cgmp efflux .
Pharmacokinetics
It’s noted that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .
Result of Action
The compound has shown in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM . This suggests that the compound has a significant inhibitory effect on the growth of Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(7-6-12-4-2-1-3-5-12)18-9-13-8-16-11-17-14(13)10-18/h1-5,8,11H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFVTLWYJIQEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2741189.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2741191.png)
![1-(2-Methoxy-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2741193.png)



![6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2741201.png)
![N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide](/img/structure/B2741202.png)

